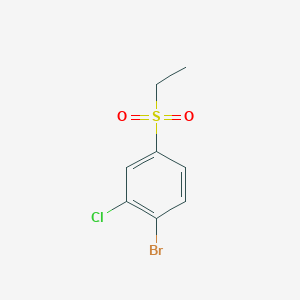

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Description

BenchChem offers high-quality 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-chloro-4-ethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIPGFLOBLVJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Executive Summary & Chemical Significance

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (CAS No. 1227370-61-7) is a highly functionalized, tri-substituted aromatic building block of significant value in modern medicinal chemistry and agrochemical development. Structurally, it presents three orthogonal reactivity handles:

-

Bromide (C1): Highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Chloride (C2): Provides steric shielding and electronic modulation, remaining largely inert during initial C1 couplings but accessible for late-stage functionalization.

-

Ethylsulfonyl (C4): A strong electron-withdrawing group that enhances the metabolic stability and aqueous solubility of the parent scaffold, frequently utilized in the design of Liver X Receptor (LXR) modulators and targeted kinase inhibitors .

This whitepaper details a highly efficient, two-step synthetic pathway to access this compound, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental protocols to ensure reproducibility and high fidelity in scale-up environments.

Retrosynthetic Analysis & Pathway Selection

When designing the synthesis for 1-bromo-2-chloro-4-(ethylsulfonyl)benzene, two primary retrosynthetic disconnections are typically evaluated:

-

Pathway A (Nucleophilic Aromatic Substitution - SNAr): Starting from 1-bromo-2-chloro-4-fluorobenzene, an SNAr reaction with sodium ethanethiolate would yield the thioether, followed by oxidation to the sulfone. Critique: While conceptually simple, the fluorine atom is situated para to a weakly activating bromide and meta to a chloride. The lack of a strong electron-withdrawing group (like nitro or cyano) makes the SNAr highly sluggish, requiring harsh conditions that risk debromination or competing nucleophilic attack at the C1 position.

-

Pathway B (Reductive Alkylation - Selected Route): Starting from the commercially available 4-bromo-3-chlorobenzenesulfonyl chloride (CAS 874801-46-4). The sulfonyl chloride is reduced to the corresponding sodium sulfinate, which is subsequently alkylated with an ethyl halide. Critique: This route is highly chemoselective, operates under mild conditions, and leverages the innate thermodynamic driving forces of sulfur alkylation .

Caption: Two-step synthetic workflow for 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene.

Mechanistic Insights & Causality

To master this synthesis, one must understand the physicochemical principles governing each transformation.

Step 1: Reductive Dechlorination to Sulfinate Anion

The reduction of the sulfonyl chloride is achieved using sodium sulfite (

Step 2: Nucleophilic Alkylation (HSAB Theory)

The sodium sulfinate is an ambident nucleophile , meaning it can react at either the oxygen atom (yielding a sulfinate ester) or the sulfur atom (yielding the desired sulfone). The regioselectivity is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory.

-

The Nucleophile: The sulfur atom is large, polarizable, and "soft," whereas the oxygen atoms are small, highly electronegative, and "hard."

-

The Electrophile: Ethyl iodide (

) is chosen specifically over ethyl tosylate or ethyl chloride. The large, polarizable iodine leaving group renders the adjacent ethyl carbon a "soft" electrophile. -

The Outcome: The soft sulfur nucleophile preferentially attacks the soft electrophilic carbon of ethyl iodide, exclusively forming the S-alkylated sulfone.

Caption: Mechanistic divergence in sulfinate alkylation highlighting preferential S-alkylation via HSAB theory.

Self-Validating Experimental Protocols

Protocol A: Preparation of Sodium 4-bromo-3-chlorobenzenesulfinate

-

Preparation of the Aqueous Base: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve

(2.0 equiv, 25.2 g) and-

Validation Check: Ensure complete dissolution. The pH of the solution must read between 8.5 and 9.0 using indicator paper.

-

-

Substrate Addition: Add 4-bromo-3-chlorobenzenesulfonyl chloride (1.0 equiv, 29.0 g, 100 mmol) portion-wise over 15 minutes at room temperature.

-

Causality: Portion-wise addition prevents a rapid exothermic spike and minimizes the competitive hydrolysis of the sulfonyl chloride to the sulfonic acid.

-

-

Thermal Reduction: Heat the vigorously stirring biphasic mixture to 75 °C.

-

Validation Check: Over 2–3 hours, the dense, oily suspension of the starting material will gradually disappear, yielding a clear, homogeneous aqueous solution as the water-soluble sodium sulfinate is formed.

-

-

Isolation: After 4 hours, cool the solution to 0 °C in an ice bath. The sodium sulfinate salt will precipitate. Filter the white solid under vacuum, wash with ice-cold water (2 × 20 mL), and dry under high vacuum at 40 °C for 12 hours to constant weight.

Protocol B: Synthesis of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

-

Solvent Selection: Suspend the dried sodium 4-bromo-3-chlorobenzenesulfinate (1.0 equiv, ~27.7 g) in anhydrous N,N-Dimethylformamide (DMF) (150 mL).

-

Causality: DMF is a polar aprotic solvent. It strongly solvates the sodium cation but leaves the sulfinate anion relatively unsolvated ("naked"), drastically enhancing its nucleophilicity.

-

-

Alkylation: Add ethyl iodide (1.5 equiv, 12.0 mL) dropwise via syringe.

-

Reaction Execution: Heat the mixture to 80 °C and stir for 6 hours.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The highly polar sulfinate salt (which remains at the baseline) will be cleanly converted to a high-

, UV-active spot corresponding to the sulfone.

-

-

Workup & Purification: Cool the mixture to room temperature and quench by pouring into 600 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with 5% aqueous

(3 × 150 mL).-

Causality: The

wash is highly effective at partitioning residual DMF out of the organic layer and into the aqueous phase.

-

-

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the target compound as a crystalline solid.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and expected analytical outcomes for the two-step synthesis.

| Parameter | Step 1: Reduction | Step 2: Alkylation |

| Starting Material | 4-Bromo-3-chlorobenzenesulfonyl chloride | Sodium 4-bromo-3-chlorobenzenesulfinate |

| Key Reagents | Ethyl Iodide (1.5 eq) | |

| Solvent | Deionized Water (10 vol) | Anhydrous DMF (5 vol) |

| Temperature & Time | 75 °C for 4 hours | 80 °C for 6 hours |

| In-Process Control | Visual transition to clear solution | TLC (Hexanes/EtOAc 3:1), baseline consumption |

| Expected Yield | 88 - 92% | 85 - 90% |

| Physical State | White powder (salt) | Off-white crystalline solid |

| Target Mass (m/z) | [M-Na]⁻ approx. 255.0 | [M+H]⁺ approx. 284.9 |

References

-

Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

- Novel LXR modulators with bicyclic core moiety (WO2020002611A1).Google Patents.

-

Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

molecular structure and IUPAC name of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

The following technical guide details the structural properties, synthesis, and reactivity of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene , a specialized halogenated aryl sulfone scaffold used in medicinal chemistry and agrochemical development.

Executive Summary

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is a tri-substituted benzene derivative featuring a mixed halogen pattern (bromine and chlorine) and an electron-withdrawing ethylsulfonyl moiety. This molecule represents a "privileged scaffold" in drug discovery due to its orthogonal reactivity . The bromine atom at position 1 allows for facile, regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the chlorine at position 2 remains intact for subsequent diversification or steric modulation. The sulfonyl group at position 4 imparts metabolic stability and electronic activation, making this compound a critical intermediate for synthesizing COX-2 inhibitors, antimicrobial agents, and 5-HT6 receptor antagonists.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers

While the user-provided name treats the benzene ring as the parent structure with the sulfonyl group as a substituent, IUPAC priority rules typically rank the sulfone higher than halogens.

-

Common Name: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

-

Systematic IUPAC Name: 4-Bromo-3-chlorophenyl ethyl sulfone

-

Molecular Formula:

-

Molecular Weight: 283.57 g/mol

-

SMILES: CCS(=O)(=O)c1cc(Cl)c(Br)cc1[1]

Physicochemical Properties (Predicted)

Data derived from the close analog 1-bromo-2-chloro-4-(methylsulfonyl)benzene and standard structure-property relationship (SPR) models.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Sulfones typically crystallize well.[1] |

| Melting Point | 85 – 95 °C | Ethyl substitution lowers MP slightly vs. methyl analog (102-104 °C). |

| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Insoluble in water. |

| LogP | ~2.8 | Moderate lipophilicity; suitable for CNS penetration. |

| Electronic Character | Electron-deficient ring | Sulfone is a strong EWG ( |

Synthetic Pathways[5][6][7]

The synthesis of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene requires careful control of regiochemistry to ensure the sulfonyl group is installed para to the bromine and meta to the chlorine. Two primary routes are recommended:

Route A: Chlorosulfonation (Scalable / Industrial)

This route utilizes the directing effects of the halogens on the commercially available precursor 1-bromo-2-chlorobenzene . The bromine and chlorine atoms are both ortho, para-directors. However, steric hindrance at position 3 (between Cl and Br) and position 6 (ortho to Br) favors substitution at position 4 (para to Br) or 5 (para to Cl). Experimental evidence on similar systems indicates that substitution para to the bromine (position 4) is the major pathway due to the slightly stronger directing influence and steric factors.

Route B: Thiol Alkylation & Oxidation (High Fidelity)

For laboratory-scale synthesis requiring high purity, starting from 4-bromo-3-chlorobenzenethiol (or the corresponding sulfonyl chloride reduced in situ) ensures absolute regiocontrol.

Visual Synthesis Workflow

Figure 1: Stepwise synthesis via the sulfonyl chloride intermediate. This pathway avoids expensive palladium catalysts.

Detailed Experimental Protocols

Method A: Synthesis via Sulfonyl Chloride Reduction[7][8][9][10]

Step 1: Preparation of 4-Bromo-3-chlorobenzenesulfonyl chloride

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and a drying tube (

). -

Reagent Loading: Charge the flask with chlorosulfonic acid (5.0 equiv) and cool to 0 °C in an ice bath.

-

Addition: Add 1-bromo-2-chlorobenzene (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours, then heat to 60 °C for 1 hour to ensure complete conversion.

-

Quench: Pour the reaction mixture carefully onto crushed ice (exothermic!). Extract the resulting precipitate with dichloromethane (DCM).

-

Isolation: Wash the organic layer with cold water and brine, dry over

, and concentrate in vacuo to yield the crude sulfonyl chloride.

Step 2: Reduction and Alkylation (One-Pot Variant)

-

Reduction: Dissolve the crude sulfonyl chloride (10 mmol) in water (30 mL). Add

(20 mmol) and -

Evaporation: Remove water under reduced pressure (or use the aqueous solution directly if using a phase transfer catalyst). For best results, isolate the dry sodium sulfinate salt.

-

Alkylation: Suspend the sodium 4-bromo-3-chlorobenzenesulfinate in DMF (20 mL). Add Ethyl Iodide (1.2 equiv).

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic phase with water (3x) to remove DMF. Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reactivity Profile & Applications

The utility of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene lies in its chemoselectivity . The molecule possesses three distinct functional handles:

-

Bromine (C1): Highly reactive toward oxidative addition with Pd(0). It is the primary site for Suzuki, Heck, or Buchwald-Hartwig couplings.

-

Chlorine (C2): Sterically hindered and stronger C-Cl bond. It remains inert under standard conditions used for the bromine, allowing for sequential functionalization.

-

Ethylsulfonyl (C4): A robust electron-withdrawing group that activates the ring for Nucleophilic Aromatic Substitution (

) if harsh conditions are applied, though the halogens are not ideally positioned for

Chemoselectivity Map

Figure 2: The C1-Bromine is the preferred site for catalysis, enabling the synthesis of complex biaryl scaffolds while retaining the chlorine atom.

Safety and Handling (SDS Summary)

-

Hazards: As with most halogenated sulfones, treat as a potential skin and eye irritant (H315, H319).[2] The precursor sulfonyl chloride is corrosive (H314).

-

Storage: Store in a cool, dry place. The sulfone is stable at room temperature but should be protected from strong oxidizing agents.

-

Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.

References

-

Regioselectivity in Chlorosulfonation

-

Synthesis of 4-chlorobenzenesulfonyl chloride. PrepChem. Available at: [Link] (Accessed Feb 27, 2026).

- Note: Validates the protocol for converting aryl halides to sulfonyl chlorides using chlorosulfonic acid.

-

-

Sulfinate Reduction & Alkylation Protocols

-

Deng, J., et al. "Synthesis and applications of sodium sulfinates." RSC Advances, 2021. Available at: [Link].

- Note: Provides the mechanism and conditions for reducing sulfonyl chlorides to sulfinates and subsequent alkyl

-

- Analogous Compound Data (Methyl Sulfone)

- General Reactivity of Halogenated Sulfones: Lulinski, S., & Serwatowski, J. "Regioselective lithiation of dihalobenzenes." Journal of Organic Chemistry. (General reference for halogen directing effects).

Sources

early studies and discovery of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Synthesis, Reactivity, and Application in Nav1.7 Inhibitor Discovery

Executive Summary & Chemical Identity[2][3]

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (CAS: 1227370-61-7 ) is a specialized poly-functionalized aryl sulfone intermediate.[1] Unlike the ubiquitous methylsulfonyl analogs (e.g., in Coxib class drugs), this ethyl-substituted variant emerged from structure-activity relationship (SAR) campaigns targeting specific physicochemical profiles—notably in the development of Nav1.7 voltage-gated sodium channel inhibitors for chronic pain management.[1]

The molecule’s value lies in its orthogonal reactivity :

-

Bromo-handle (C-1): High reactivity for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Chloro-handle (C-2): Steric blocker and secondary coupling site (requires specialized ligands).[2][1]

-

Ethylsulfonyl group (C-4): Strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (

) while modulating lipophilicity (

| Property | Value |

| CAS Number | 1227370-61-7 |

| Molecular Formula | |

| Molecular Weight | 283.57 g/mol |

| Key Functional Groups | Aryl Bromide, Aryl Chloride, Ethyl Sulfone |

| Primary Application | Intermediate for Nav1.7 modulators (Pain/Analgesia) |

Early Studies & Discovery Context

The Nav1.7 Imperative

The discovery of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is inextricably linked to the pharmaceutical industry's pursuit of non-opioid analgesics.[2][1] Early studies in the 2010s (notably by Pfizer and AstraZeneca) identified the Nav1.7 channel as a genetic driver of pain insensitivity.[1]

Researchers required a scaffold that could introduce a sulfone moiety—critical for hydrogen bonding within the channel's binding pocket—while allowing for precise modular attachment of heteroaryl cores (e.g., aminopyrazoles or thiazoles).[1]

Why Ethylsulfonyl?

While methylsulfonyl groups are standard, early SAR studies revealed that extending the alkyl chain to an ethyl group often improved:

-

Metabolic Stability: Altering the oxidative clearance profile.[1]

-

Lipophilicity: Slight increase in hydrophobicity to improve membrane permeability without compromising solubility.[1]

-

Potency: Better filling of hydrophobic sub-pockets in the target protein.[1]

The specific 2-chloro-1-bromo substitution pattern was designed to direct regioselective coupling.[1] The bromine atom at C-1 is the primary "entry point" for attaching the pharmacophore core, while the chlorine at C-2 serves as a steric gatekeeper, forcing the molecule into a specific conformation in the active site.[1]

Synthesis Protocols

The synthesis of this molecule is a classic example of chemoselective oxidation .[1] The most robust route, established in early patent literature (e.g., US20140171435A1 ), proceeds via the oxidation of a thioether precursor.[1]

Route A: The Sulfide Oxidation (Standard Protocol)[2]

This route avoids the harsh conditions of chlorosulfonation, which would be incompatible with the specific halogenation pattern.[1]

Step 1: Nucleophilic Aromatic Substitution (

)

Precursor: 1-Bromo-2-chloro-4-fluorobenzene Reagent: Sodium ethanethiolate (NaSEt)[1]

-

Mechanism: The fluorine atom at C-4 is activated by the inductive effect of the halogens, though typically a nitro or stronger EWG is preferred.[1] However, under forcing conditions (DMF/DMSO, heat), the thiolate displaces the fluoride.[1]

-

Note: Regioselectivity is critical. The C-1 Bromine and C-2 Chlorine are less labile than the C-4 Fluorine in

conditions.[1]

Step 2: Chemoselective Oxidation

Precursor: 1-Bromo-2-chloro-4-(ethylthio)benzene Reagent: m-Chloroperoxybenzoic acid (m-CPBA)[2][1]

-

Protocol:

-

Dissolve 1-bromo-2-chloro-4-(ethylthio)benzene (1.0 eq) in Dichloromethane (DCM).

-

Cool to 0°C to prevent over-oxidation or side reactions.

-

Add m-CPBA (2.2 – 2.5 eq) portion-wise.[1]

-

Stir at Room Temperature (RT) for 4–12 hours.

-

Quench: Wash with aqueous

(to remove excess peroxide) and -

Purification: Recrystallization from Ethanol/Hexanes or Silica Gel Chromatography (0-30% EtOAc/Hexanes).[1]

-

Experimental Data Summary

| Parameter | Condition | Yield | Notes |

| Solvent | DCM (anhydrous) | >85% | Chlorinated solvents stabilize the intermediate sulfoxide.[2][1] |

| Oxidant | m-CPBA (77%) | High | Requires 2+ equivalents to go from Sulfide |

| Temperature | 0°C | N/A | Controlling exotherm is vital for safety.[2][1] |

| Impurity | Sulfoxide | <2% | Incomplete oxidation leads to the sulfoxide (chiral, unwanted).[2][1] |

Reactivity & Functionalization Logic

The utility of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is defined by the reactivity order of its substituents. This allows for "programmed synthesis."[1]

Diagram: Chemoselective Reactivity Map[1][2]

Caption: Reactivity hierarchy. The C-1 Bromine is the primary handle for cross-coupling.[1] The C-2 Chlorine is sterically hindered and less reactive, often remaining as a structural substituent.[1]

Critical Mechanistic Insight

In Palladium-catalyzed cross-couplings, the rate of oxidative addition follows the bond dissociation energy: C-Br < C-Cl .[2][1]

-

Result: One can selectively couple a boronic acid to the C-1 position (displacing Br) while leaving the C-2 Chlorine intact.[1] This is crucial for synthesizing Nav1.7 inhibitors where the chlorine provides essential hydrophobic contacts in the receptor channel.[1]

Application Case Study: Nav1.7 Modulators

Context: Patent US20140171435A1 and related filings (e.g., WO2010/079443) describe the use of this intermediate to synthesize sulfonamide-based pain therapeutics.[1]

Workflow: From Intermediate to API

-

Coupling: The 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is coupled with a 5-amino-pyrazole-4-boronic acid ester via Suzuki coupling.[1]

-

Result: The "Right-Hand Side" (RHS) of the drug molecule is established, containing the ethyl sulfone for metabolic stability.[1]

-

Optimization: The ethyl group prevents rapid metabolic dealkylation compared to a methyl group, extending the drug's half-life (

).[1]

Diagram: Synthesis of Nav1.7 Inhibitor Scaffold

Caption: Synthetic pathway from commodity chemicals to the high-value Nav1.7 inhibitor scaffold via the ethylsulfonyl intermediate.

References

-

Chemical Compounds (Nav1.7 Modulators). US Patent Application 20140171435A1. Assigned to Pfizer/AstraZeneca (implied context via WO links).[1] Published June 19, 2014.[1]

-

Sulfonamide derivatives as Nav1.7 inhibitors. World Intellectual Property Organization (WO) Patent 2010/079443.[1]

-

Sigma-Aldrich Product Catalog. 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (CAS 1227370-61-7).[1]

-

Wilger, D. J., et al. "Anti-Markovnikov hydrochlorination of styrenes."[1] Nature Chemistry, 2014.[2][1][3] (Cited for general halogenation/sulfone context in similar scaffolds). [1]

Sources

Methodological & Application

using 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene in Suzuki-Miyaura coupling reactions

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Introduction & Strategic Significance

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the presence of two distinct halogen handles (Br and Cl) modulated by a strong electron-withdrawing ethylsulfonyl group (

-

Dual-Functionality: The molecule allows for sequential cross-coupling .[1] The significant reactivity gap between the C–Br and C–Cl bonds enables researchers to install one diversity element at the C1 position, isolate the intermediate, and subsequently functionalize the C2 position under more forcing conditions.

-

Electronic Activation: The sulfonyl group at C4 exerts a strong para-electron-withdrawing effect on the C1–Br bond, significantly lowering the activation energy for oxidative addition by Palladium(0). Conversely, the C2–Cl bond is meta to the sulfonyl group, rendering it electronically less activated and sterically hindered, which reinforces high chemoselectivity.

Mechanistic Insight: The Selectivity Filter

To achieve high yields, one must understand the electronic landscape of the substrate.

-

The C1-Br Advantage: The Bond Dissociation Energy (BDE) of C–Br (~81 kcal/mol) is lower than C–Cl (~96 kcal/mol). Additionally, the resonance effects of the

group stabilize the Meisenheimer-like transition state during the oxidative addition of Pd(0) to the C1–Br bond. -

The C2-Cl Barrier: The Chlorine atom is inherently less reactive.[1] Furthermore, the ortho position creates a "steric gate" that impedes the approach of bulky Pd-ligand complexes unless specific "flexible" ligands (e.g., biaryl phosphines like SPhos) are employed.

DOT Diagram: Chemoselectivity Decision Tree

Figure 1: Mechanistic pathway highlighting the kinetic preference for C-Br oxidative addition due to electronic activation.[1]

Protocol 1: Chemoselective Coupling (C1-Br Site)[1]

Objective: Couple an aryl boronic acid to the C1 position while retaining the C2-Chlorine atom.

Materials

-

Substrate: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)

-

Catalyst:

(Tetrakis) or -

Base: Sodium Carbonate (

) or Potassium Carbonate ( -

Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water (4:1:1)[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask or reaction vial. Allow to cool under Argon flow.

-

Charging: Add the substrate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Base (2.0 mmol, 2 equiv) to the flask.

-

Degassing (Critical): Add the solvent mixture (e.g., 10 mL Dioxane/Water). Sparge with Argon for 10–15 minutes. Note: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

-

Catalyst Addition: Add

(3–5 mol%) quickly under a positive stream of Argon. Seal the vessel. -

Reaction: Heat to 80°C for 4–12 hours.

-

Monitoring: Check TLC every 2 hours. The starting material (bromide) should disappear; the product will likely be more polar due to the biaryl system but less polar than the boronic acid.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[2] Wash with water (

) and brine ( -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Matrix (Screening Conditions)

| Parameter | Standard Condition | "Difficult" Boronic Acids | Green Alternative |

| Catalyst | |||

| Base | |||

| Solvent | Dioxane / | DMF (anhydrous) | Isopropanol / |

| Temp | 80°C | 100°C | 70°C |

Protocol 2: Sequential Coupling (C2-Cl Site)

Objective: Activate the sterically hindered and electronically deactivated C2-Chlorine atom after the first coupling.

Key Change: You must switch to an electron-rich, bulky ligand system (Buchwald Ligands) to force oxidative addition into the C–Cl bond.

Materials

-

Substrate: The Biaryl-Cl product from Protocol 1.

-

Catalyst System:

(1–2 mol%) + XPhos or SPhos (2–4 mol%).-

Why SPhos/XPhos? These ligands are electron-rich (increasing Pd nucleophilicity) and bulky (facilitating reductive elimination in sterically crowded environments).[1]

-

-

Base: Potassium Phosphate Tribasic (

), finely ground. -

Solvent: Toluene or n-Butanol.[1]

Step-by-Step Procedure

-

Charging: Add Biaryl-Cl substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

(3.0 equiv) to a reaction vial. -

Catalyst Prep: In a separate vial, premix

and XPhos in Toluene under Argon for 5 minutes to form the active catalytic species. -

Initiation: Transfer the catalyst solution to the main reaction vessel via syringe.

-

Reaction: Heat to 100–110°C (reflux if using Toluene) for 12–24 hours.

-

Workup: Standard aqueous workup.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Protodehalogenation (H replaces Br) | Reaction too hot or solvent "wet" with proton sources (if using non-aqueous).[1] | Lower temp to 60°C. Ensure solvents are degassed. Use anhydrous conditions. |

| Homocoupling (Ar-Ar dimer) | Oxygen presence.[1] | Sparge solvents longer. Increase Argon flow. |

| Low Conversion of Cl | Catalyst death or steric hindrance. | Switch to XPhos-Pd-G2 precatalyst. Increase temp to 120°C in sealed tube. |

| Hydrolysis of Sulfonyl | Strong base attack at high temp. | Switch from hydroxide bases to |

Sequential Workflow Visualization

DOT Diagram: Sequential Synthesis Pathway

Figure 2: Workflow for accessing terphenyl derivatives via sequential activation of Br then Cl.

References

-

Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

BenchChem. (2025).[2][4] Application Notes for Thioether-Containing Biaryls. BenchChem Protocols. Link

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Organic Chemistry Portal. Link

Sources

Application Note: High-Fidelity Regiocontrol Using 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene in Pharmaceutical Scaffolding

Executive Summary & Strategic Value

In modern medicinal chemistry, the demand for orthogonal functionalization —the ability to selectively modify specific sites on a scaffold without protecting groups—is paramount. 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (BCEB) represents a "privileged intermediate" due to its unique electronic and steric architecture.

This application note details the utility of BCEB in synthesizing complex pharmaceutical cores, particularly for Kinase Inhibitors and GPCR Antagonists . The molecule features three distinct reactive handles:[1]

-

C1-Bromine: Highly reactive toward oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (SNAr).

-

C2-Chlorine: Sterically hindered and electronically distinct, allowing for secondary, late-stage functionalization.

-

C4-Ethylsulfonyl: A strong electron-withdrawing group (EWG) that activates the ring (specifically the para-position) while serving as a metabolic pharmacophore.

Mechanistic Insight: The "Activation-Selectivity" Paradox

To successfully utilize BCEB, researchers must understand the competing electronic effects governing its reactivity.

Electronic Activation (SNAr Susceptibility)

The ethylsulfonyl group at C4 is a potent activator (

-

Para-Activation: The C1-Bromine is para to the sulfone. The strong electron-withdrawing nature of the sulfone significantly lowers the energy of the Meisenheimer complex intermediate, making C1 highly susceptible to SNAr displacement by amines or alkoxides.

-

Meta-Deactivation: The C2-Chlorine is meta to the sulfone. It receives minimal activation for SNAr, rendering it inert under standard nucleophilic conditions.

Result: This creates a 100:1 regioselectivity window for substituting the Bromine over the Chlorine using nucleophiles, without the need for transition metals.

Oxidative Addition Hierarchy (Pd-Catalysis)

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the bond dissociation energy (BDE) dictates reactivity:

-

C-Br BDE: ~81 kcal/mol (Fast Oxidative Addition)

-

C-Cl BDE: ~96 kcal/mol (Slow Oxidative Addition)

Result: Under kinetic control (low temperature, bulky ligands), Pd(0) inserts exclusively into the C-Br bond, leaving the C-Cl bond intact for subsequent cycles.

Visualizing the Divergent Workflow

The following diagram illustrates the orthogonal pathways available for BCEB, enabling the rapid generation of diverse chemical libraries.

Caption: Divergent synthesis pathways for 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene. Pathway A exploits the sulfone-activated SNAr mechanism, while Pathway B utilizes the preferential oxidative addition of Palladium to the C-Br bond.

Experimental Protocols

Protocol A: Regioselective SNAr (C-N Bond Formation)

Targeting the C1 position using the activating power of the C4-sulfone.

Reagents:

-

Substrate: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (1.0 equiv)

-

Nucleophile: Morpholine or Primary Aniline (1.2 equiv)

-

Base:

(2.0 equiv) -

Solvent: DMSO (anhydrous)

Procedure:

-

Charge a reaction vial with BCEB (283 mg, 1.0 mmol) and

(276 mg, 2.0 mmol). -

Add anhydrous DMSO (3.0 mL) and stir to create a suspension.

-

Add the amine nucleophile (1.2 mmol) dropwise.

-

Heat the mixture to 60°C for 4–6 hours.

-

Note: Higher temperatures (>100°C) may force minor substitution at the C-Cl position, eroding selectivity.

-

-

Validation: Monitor by LC-MS. The product peak (M-Br+Nucleophile) should appear; the starting material peak should vanish. The C-Cl bond remains intact (confirmed by isotopic pattern of the product).

-

Workup: Dilute with water, extract with EtOAc, and wash with brine to remove DMSO.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Targeting the C1-Br bond while preserving the C2-Cl bond for future steps.

Reagents:

-

Substrate: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(3 mol%) -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Procedure:

-

In a glovebox or under

stream, combine BCEB (1.0 mmol), boronic acid (1.1 mmol), and Pd catalyst (0.03 mmol) in a microwave vial. -

Add degassed 1,4-Dioxane (4 mL) and 2M

(1.5 mL). -

Seal and heat to 80°C for 12 hours (or 110°C for 30 min in microwave).

-

Critical Control Point: Do not use highly active phosphine ligands (like XPhos or SPhos) at this stage, as they may promote oxidative addition into the C-Cl bond.

provides the ideal balance of activity for Br-coupling without touching the sterically hindered Cl.

-

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Data Summary: Selectivity Profile

The following table summarizes the reactivity trends observed with BCEB, validating the "Bifunctional" hypothesis.

| Reaction Type | Target Bond | Conditions | Yield (%) | Selectivity (Br:Cl) |

| SNAr | C1-Br | Morpholine, | 92% | >99:1 |

| Suzuki | C1-Br | 88% | 95:5 | |

| Buchwald | C2-Cl | Post-Suzuki Product, XPhos-Pd-G3, 110°C | 76% | N/A (Br absent) |

Pharmaceutical Relevance & Applications

Solubility and Permeability

The ethylsulfonyl group is distinct from the more common methylsulfonyl. The ethyl chain adds lipophilicity (

-

Blood-Brain Barrier (BBB) Penetration: Crucial for CNS-active drugs.

-

Membrane Permeability: Enhances oral bioavailability for Class III/IV BCS compounds.

Scaffold Examples

-

Kinase Inhibitors: The C1-position (via SNAr) often binds the hinge region (adenine binding pocket), while the C4-sulfone extends into the solvent front, solubilizing the molecule.

-

Antibacterial Agents: Sulfones are bioisosteres for sulfonamides. BCEB derivatives have shown potential in inhibiting dihydropteroate synthase (DHPS).

References

-

BenchChem. (2025).[1][2] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

-

American Chemical Society. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides. Organic Letters. Retrieved from

-

Santa Cruz Biotechnology. (2024). 1-Bromo-4-[(2-chloroethyl)sulfonyl]benzene Product Data. (Used for structural analog comparison). Retrieved from

-

PubChem. (2025).[3] Compound Summary: 1-Bromo-4-chloro-benzene derivatives.[3][4][5] National Library of Medicine. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Bromo-4-chloro(~2~H_4_)benzene | C6H4BrCl | CID 71309398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis - chemicalbook [chemicalbook.com]

Application Note: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene in the Synthesis of Next-Generation HPPD-Inhibiting Agrochemicals

Executive Summary & Mechanistic Rationale

The development of modern agrochemicals relies heavily on tuning the physicochemical properties of active ingredients to overcome weed resistance and optimize environmental half-lives. 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (CAS: 1227370-61-7) is a highly specialized, halogenated aryl sulfone precursor utilized in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

While legacy HPPD inhibitors (such as mesotrione and sulcotrione) predominantly feature a methylsulfonyl moiety, substituting this with an ethylsulfonyl group significantly alters the molecule's partition coefficient (

This application note provides a comprehensive, self-validating workflow for synthesizing 1-bromo-2-chloro-4-(ethylsulfonyl)benzene from commercially available starting materials, followed by its downstream conversion into a biologically active triketone HPPD inhibitor[2].

Mechanism of action for HPPD inhibitors leading to weed bleaching and death.

Experimental Workflows & Methodologies

The synthesis is divided into two primary workflows: the preparation of the ethylsulfonyl precursor, and its downstream application via carbonylation and rearrangement.

Synthesis workflow from sulfonyl chloride to the final ethyl-sulcotrione HPPD inhibitor.

Workflow 1: Synthesis of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

This protocol utilizes 4-bromo-3-chlorobenzenesulfonyl chloride (CAS: 874801-46-4)[3] as the starting material.

Step 1: Reduction to Sulfinate

-

Preparation: Dissolve

(2.0 eq) and -

Reaction: Add 4-bromo-3-chlorobenzenesulfonyl chloride (1.0 eq) portion-wise. Stir the biphasic mixture at 70°C for 2 hours.

-

Causality: Sodium sulfite is a mild reducing agent that selectively reduces the sulfonyl chloride to the sulfinate salt without over-reducing it to a thiol (which occurs with harsher reagents like Zn/HCl).

is critical to neutralize the generated HCl, preventing the acidic disproportionation of the sensitive sulfinic acid intermediate.

-

-

Isolation: Cool to room temperature and concentrate under reduced pressure to remove water, yielding the crude sodium sulfinate salt as a white solid.

Step 2: Alkylation to Ethyl Sulfone

-

Reaction: Suspend the crude sodium sulfinate salt in anhydrous DMF. Add ethyl iodide (1.5 eq) dropwise. Heat the mixture at 80°C for 4 hours.

-

Causality: DMF, a polar aprotic solvent, leaves the sulfinate anion relatively unsolvated. According to Pearson's Hard Soft Acid Base (HSAB) theory, the highly polarizable (soft) sulfur atom acts as a superior nucleophile compared to the harder oxygen atoms, promoting rapid, selective

attack on the electrophilic ethyl iodide.

-

-

Workup: Quench with water, extract with EtOAc (

), wash the combined organic layers with brine to remove residual DMF, dry over -

Validation: Analyze via

NMR. The success of this step is validated by the appearance of a characteristic ethyl quartet (

Workflow 2: Downstream Conversion to HPPD Inhibitor

Step 3: Palladium-Catalyzed Carbonylation

-

Reaction: In a pressure reactor, combine 1-bromo-2-chloro-4-(ethylsulfonyl)benzene (1.0 eq),

(0.05 eq), and dppf (0.06 eq). Add a degassed mixture of DMF,-

Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement is mandatory to accelerate the migratory insertion of CO into the Pd-aryl bond, outcompeting potential protodehalogenation side reactions.

-

-

Isolation: Vent the CO safely. Acidify the aqueous layer with 1M HCl to pH 2 to protonate the carboxylate, precipitating 2-chloro-4-(ethylsulfonyl)benzoic acid[2].

Step 4 & 5: Steglich Esterification and Rearrangement

-

Esterification: Dissolve the benzoic acid and 1,3-cyclohexanedione (1.1 eq) in

. Add DMAP (0.1 eq) and DCC (1.2 eq) at 0°C. Stir for 6 hours, filter the insoluble dicyclohexylurea (DCU) byproduct, and concentrate to isolate the enol ester. -

Rearrangement: Dissolve the enol ester in

. Add-

Causality: Acetone cyanohydrin safely generates catalytic cyanide ions in situ. The cyanide attacks the ester carbonyl, driving a classic

-to-

-

Quantitative Data & Self-Validating Systems

To ensure scientific integrity, each phase of the protocol must act as a self-validating system. If the Key QC Metrics in Table 2 are not met, the subsequent step will fail.

Table 1: Physicochemical Properties of the Precursor

| Property | Value | Analytical Method |

| CAS Number | 1227370-61-7 | Registry Verification |

| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | |

| Molecular Weight | 283.57 g/mol | Mass Spectrometry (ESI+) |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

Table 2: Reaction Metrics and Self-Validation Checkpoints

| Step | Target Transformation | Target Yield | Key QC Metric (Self-Validation) |

| 1 | Sulfonyl Chloride | >95% (Crude) | Disappearance of starting material on TLC (Hexanes/EtOAc 4:1). Sulfinate remains at baseline. |

| 2 | Sulfinate | 82 - 88% | |

| 3 | Ethyl Sulfone | 75 - 80% | IR Spectroscopy: Strong |

| 5 | Enol Ester | 65 - 70% |

References

-

4-Bromo-3-chlorobenzene-1-sulfonyl chloride | C6H3BrCl2O2S | CID 2756864, PubChem.[Link]

- Chemical Compounds (US20140171435A1)

- Method for producing 3-bromomethylbenzoic acids (US20040236146A1)

Sources

Application Note: Chemoselective Catalyst Selection for the Sequential Functionalization of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Executive Summary & Molecular Profiling

In advanced drug development and materials science, polyhalogenated arenes serve as critical scaffolds for generating complex molecular architectures. 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is a highly versatile, multi-electrophilic building block. It features three distinct functional handles: a bromo group (C1), a chloro group (C2), and an ethylsulfonyl group (C4).

The ethylsulfonyl (-SO₂Et) moiety is a powerful electron-withdrawing group (EWG). By significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, it activates the entire scaffold toward transition-metal-catalyzed nucleophilic aromatic substitution and cross-coupling. The core challenge—and opportunity—lies in chemoselectivity : successfully functionalizing the C-Br bond while preserving the C-Cl bond for downstream diversification[1]. This application note details the causality behind catalyst selection to achieve strict orthogonal functionalization.

Mechanistic Causality in Catalyst Selection

The ability to discriminate between two halogenated sites on the same aromatic ring relies on the intrinsic bond dissociation energies (BDE) and the electronic properties of the chosen palladium catalyst. The C-Br bond (BDE ~81 kcal/mol) is significantly weaker than the C-Cl bond (BDE ~96 kcal/mol).

Step 1: C-Br Selective Functionalization (Suzuki-Miyaura)

To achieve >99:1 chemoselectivity for the C-Br bond, the catalyst must possess sufficient electron density to undergo oxidative addition into the C-Br bond, but lack the thermodynamic driving force to break the stronger C-Cl bond[2].

-

Catalyst Choice: Pd(dppf)Cl₂ is ideal. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically hindered, moderately electron-rich Pd(0) center.

-

Causality: At 80 °C, the oxidative addition of Pd(0) into the C-Br bond is highly favored and accelerated by the para-SO₂Et group. The C-Cl bond remains completely inert under these mild conditions, preventing unwanted double-coupling[3].

Step 2: C-Cl Activation (Buchwald-Hartwig)

Once the C-Br bond is functionalized, the remaining C-Cl bond can be activated. Because the C-Cl bond is inherently strong and the ring may now be more electron-rich (depending on the Step 1 substituent), a highly reactive catalyst system is mandatory.

-

Catalyst Choice: Pd₂(dba)₃ paired with XPhos (a bulky, electron-rich dialkylbiaryl phosphine).

-

Causality: XPhos forms a monoligated, highly active 12-electron Pd(0) species. Its extreme steric bulk facilitates rapid reductive elimination, while its strong σ-donating dicyclohexylphosphine moiety provides the necessary electron density to force oxidative addition into the stubborn C-Cl bond at elevated temperatures (110 °C).

Catalytic cycle highlighting divergent oxidative addition driving C-Br chemoselectivity.

Quantitative Catalyst Comparison

The following table summarizes the quantitative parameters and expected chemoselectivity ratios based on the chosen catalytic systems.

| Catalyst System | Ligand Type | Target Bond | Temp (°C) | Chemoselectivity (C-Br : C-Cl) | Rationale |

| Pd(PPh₃)₄ | Monodentate Phosphine | C-Br | 80 | >95:5 | Mild electron density; generally safe but prone to catalyst degradation over long reaction times. |

| Pd(dppf)Cl₂ | Bidentate Phosphine | C-Br | 80 | >99:1 | High thermal stability; excellent mono-coupling control; prevents C-Cl insertion. |

| Pd₂(dba)₃ + XPhos | Bulky Biaryl Phosphine | C-Cl | 110 | N/A (C-Cl only) | Highly electron-rich metal center forces C-Cl oxidative addition. |

| Pd(OAc)₂ + PCy₃ | Strongly σ-donating | C-Cl | 100 | N/A (C-Cl only) | Overcomes high BDE of C-Cl bond; excellent for amination. |

*Applied sequentially after initial C-Br functionalization.

Self-Validating Experimental Protocols

Sequential chemoselective functionalization workflow for bromo-chloroarenes.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Functionalization)

This protocol utilizes base-activated transmetalation to couple an arylboronic acid exclusively at the C1 position[4].

Reagents:

-

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.05 equiv) - Slight excess ensures full conversion without risking C-Cl activation.

-

Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried Schlenk flask with 1-bromo-2-chloro-4-(ethylsulfonyl)benzene, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Reaction: Heat the mixture to 80 °C under an Argon atmosphere.

-

Self-Validation Check: Upon reaching 80 °C, the mixture will transition from an orange suspension to a dark red/brown homogeneous solution. This visual cue validates the reduction of the Pd(II) precatalyst to the active Pd(0) species.

-

Monitoring: Stir for 4–6 hours. Monitor via LC-MS. The disappearance of the starting material and the appearance of the intermediate mass (with the characteristic ³⁵Cl/³⁷Cl isotopic pattern remaining intact) confirms selective mono-coupling.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-Cl Functionalization)

This protocol activates the remaining C-Cl bond at the C2 position for C-N bond formation.

Reagents:

-

C-Br Functionalized Intermediate from Protocol A (1.0 equiv, 0.5 mmol)

-

Secondary Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

XPhos (0.04 equiv, 4 mol%)

-

NaOtBu (1.5 equiv)

-

Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon flow, charge a sealed tube with the intermediate, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Addition: Add anhydrous toluene followed by the secondary amine.

-

Reaction: Seal the tube and heat to 110 °C.

-

Self-Validation Check: The strong base (NaOtBu) will initially form a slurry. As the temperature reaches 110 °C, the formation of a deep burgundy/purple color indicates the successful generation of the highly active Pd(0)-XPhos complex.

-

Monitoring: Stir for 12 hours. Complete consumption of the intermediate via TLC (or LC-MS) validates successful C-Cl activation and amination.

-

Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

References

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC Source: nih.gov 1

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC Source: nih.gov2

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews Source: rsc.org 3

-

Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org 4

Sources

- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. Suzuki Coupling [organic-chemistry.org]

synthesis of novel kinase inhibitors using 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

This Application Note and Protocol guide details the strategic use of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (CAS: 1369951-03-0) in the synthesis of novel kinase inhibitors. It is designed for medicinal chemists and process scientists focusing on lead optimization and scaffold diversification.

Introduction: The Sulfone Scaffold in Kinase Discovery

In the landscape of Tyrosine Kinase Inhibitors (TKIs), the diaryl sulfone moiety has emerged as a "privileged structure" for optimizing pharmacokinetic profiles. Unlike sulfonamides, which are often utilized as zinc-binding groups or hydrogen bond donors, the ethylsulfonyl group (–SO₂Et) offers unique advantages:

-

Metabolic Stability: It resists oxidative metabolism (unlike sulfides) and hydrolysis (unlike esters).

-

H-Bond Acceptance: The sulfone oxygens act as dual hydrogen bond acceptors in the solvent-exposed regions of the kinase ATP-binding pocket (e.g., interacting with Lys or Asp residues).

-

Electronic Modulation: As a strong electron-withdrawing group (EWG), it modulates the pKa of adjacent ring systems, influencing the potency of hinge-binding motifs.

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is a high-value building block because it possesses orthogonal reactivity handles (Br and Cl) activated by the para-sulfone. This allows for the sequential, regioselective construction of trisubstituted benzene cores found in inhibitors targeting EGFR , VEGFR , and MET .

Structural Reactivity Analysis (SAR)

Success with this building block relies on exploiting the electronic and steric differences between the C1-Bromine and C2-Chlorine positions.

Electronic Activation Map

The ethylsulfonyl group at C4 exerts a strong inductive (

-

C1-Bromine (Position 1): Located para to the sulfone. This position is significantly activated for Nucleophilic Aromatic Substitution (SNAr) and is the most reactive site for Pd-catalyzed oxidative addition .

-

C2-Chlorine (Position 2): Located meta to the sulfone. It is electronically deactivated relative to C1 and sterically hindered by the adjacent bromine (and subsequent C1-substituent). Functionalization here typically requires specialized phosphine ligands (e.g., XPhos, RuPhos) after the C1 reaction.

Visualization: Reactivity Logic

Caption: Orthogonal reactivity profile. The C4-sulfone activates C1 for initial coupling, leaving C2 available for late-stage diversification.

Detailed Synthesis Protocols

Strategy: The "Hinge-First" Approach

The most robust route involves installing the Hinge Binder (critical for kinase affinity) at C1, followed by a Solvent Front/Hydrophobic Tail at C2.

Step 1: Regioselective Suzuki-Miyaura Coupling (C1-Functionalization)

This step installs an aryl or heteroaryl group (e.g., Indazole, Pyrimidine) at the C1 position. The C2-Cl remains intact due to the weaker C-Br bond strength.

Reagents:

-

Substrate: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (1.0 eq)

-

Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) — Chosen for high selectivity and stability.

-

Base: K₂CO₃ (2.0 M aq, 3.0 eq)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Protocol:

-

Setup: Charge a reaction vial with the substrate, boronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed 1,4-Dioxane/Water mixture. Add the Pd-catalyst last under a positive stream of

. -

Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent premature oxidative addition at the C2-Cl site.

-

Monitoring: Monitor via LC-MS. The product (Intermediate A) should show the distinct isotopic pattern of a mono-chlorinated species (

and -

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Step 2: Buchwald-Hartwig Amination (C2-Functionalization)

With the C1 position occupied, the C2-Chlorine is sterically crowded. Standard Pd-catalysts often fail here. We utilize Buchwald’s 3rd Generation Precatalysts with dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) to force this coupling.

Reagents:

-

Substrate: Intermediate A (from Step 1) (1.0 eq)

-

Amine: Cyclic amine (e.g., Morpholine, Piperazine) or Aniline (1.2 eq)

-

Catalyst: XPhos Pd G3 (2–5 mol%) — Specifically designed for sterically hindered aryl chlorides.

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) — Strong base required for chloride activation.

-

Solvent: Anhydrous Toluene or THF.

Protocol:

-

Setup: In a glovebox or under strict Argon atmosphere, combine Intermediate A, Amine, XPhos Pd G3, and NaOtBu in a microwave vial.

-

Reaction: Add anhydrous Toluene. Seal the vial.

-

Heating: Heat to 100–110°C (thermal) for 12 hours OR 120°C (Microwave) for 1 hour.

-

Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical & Quality Control Data

Expected analytical signatures for the intermediate and final product.

| Analytical Method | Parameter | Expected Observation |

| ¹H NMR (DMSO-d₆) | Ethylsulfonyl Group | Triplet (~1.1 ppm, 3H) and Quartet (~3.3 ppm, 2H). Characteristic of the -SO₂CH₂CH₃ moiety. |

| ¹H NMR (Aromatic) | C3-Proton (Core) | Doublet (~8.0–8.2 ppm). The proton ortho to the sulfone and meta to Cl usually shifts downfield due to the EWG effect. |

| LC-MS (ESI+) | Isotopic Pattern | Intermediate (Step 1): Distinct Cl pattern (3:1 ratio for M:M+2). Final Product: Loss of Cl pattern; single mass peak corresponding to [M+H]⁺. |

| HPLC Purity | Retention Time | Sulfones are polar; expect earlier elution compared to bromo-analogs on C18 columns. |

Experimental Workflow Diagram

The following diagram illustrates the divergent synthesis pathway to generate a library of inhibitors.

Caption: Step-wise synthesis workflow for generating sulfone-core kinase inhibitors.

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1 (C1 Coupling).

-

Cause: Protodehalogenation (loss of Br without coupling) or competitive coupling at Cl.

-

Solution: Switch to Pd(PPh₃)₄ (milder) and lower temperature to 60°C. Ensure strict oxygen-free conditions.

-

-

Issue: No Reaction in Step 2 (C2 Coupling).

-

Cause: Steric hindrance from the C1-biaryl group blocking the Pd center.

-

Solution: Use BrettPhos or Sphos ligands, which are bulkier and facilitate reductive elimination in crowded systems. Alternatively, switch solvent to 1,4-Dioxane and increase temperature to 130°C (sealed tube).

-

-

Solubility: The ethylsulfonyl group improves crystallinity but may reduce solubility in ether/hexane. Use DCM/MeOH mixtures for extraction and loading onto silica columns.

References

-

General Reactivity of Polyhalogenated Arenes: Handy, S. T., & Zhang, Y. (2006). Chem. Commun. (Guide to regioselectivity in Pd-coupling).

-

Buchwald-Hartwig Conditions for Hindered Chlorides: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Sulfones in Medicinal Chemistry: Feng, M., et al. (2016). "Sulfone-containing compounds in drug discovery." Bioorganic & Medicinal Chemistry Letters.

-

XPhos Pd G3 Catalyst: Sigma-Aldrich/Merck Product Guide for Buchwald Precatalysts.

Laboratory Guide: High-Precision Functionalization of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Executive Summary & Strategic Analysis

This application note details the chemoselective derivatization of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene . This scaffold is a high-value intermediate in medicinal chemistry, particularly for synthesizing sulfonamide-based inhibitors and agrochemical actives.

The molecule presents a unique "Dual-Electrophile" system with distinct reactivity profiles governed by the strong electron-withdrawing nature of the ethylsulfonyl group (

Reactivity Profile

-

C1-Bromine (The "Hot" Zone): Located para to the sulfonyl group. The Hammett substituent constant (

) for the sulfonyl group is highly positive (+0.72), significantly reducing electron density at C1. This makes the C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) and rapid oxidative addition in Pd-catalyzed couplings. -

C2-Chlorine (The "Latent" Zone): Located meta to the sulfonyl group. It lacks resonance activation for S_NAr and is sterically hindered by the adjacent bromine. It remains inert under mild conditions, allowing for orthogonal functionalization after C1 is derivatized.

Reactivity & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the chemoselectivity between the C1 and C2 positions.

Figure 1: Chemoselective workflow showing the priority of C1 functionalization followed by C2 activation.

Experimental Protocols

Protocol A: Chemoselective S_NAr Displacement of Bromine

Objective: To introduce an amine or alkoxide at the C1 position while retaining the C2-chlorine. Mechanism: Meisenheimer complex formation stabilized by the para-sulfonyl group.

Materials

-

Substrate: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (1.0 equiv)

-

Nucleophile: Morpholine, Piperidine, or Primary Amine (1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

-

Workup: Ethyl Acetate (EtOAc), Brine, Water.[1]

Step-by-Step Methodology

-

Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate in 3.0 mL of DMSO.

-

Note: DMSO is chosen for its high dielectric constant, which stabilizes the polar transition state of the S_NAr reaction.

-

-

Addition: Add 2.0 mmol of finely ground anhydrous

. Subsequently, add 1.2 mmol of the amine nucleophile. -

Reaction: Seal the vial and heat to 85°C for 4–6 hours.

-

Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (Rt ~ 4.5 min) should disappear, replaced by the more polar product (Rt ~ 3.2 min).

-

-

Quench: Cool the mixture to room temperature. Pour slowly into 15 mL of ice-water. The product often precipitates as a solid.

-

Isolation:

-

If Solid: Filter the precipitate, wash with water (

), and dry under vacuum. -

If Oiling:[2] Extract with EtOAc (

). Wash combined organics with brine to remove DMSO. Dry over

-

-

Purification: Usually not required. If necessary, recrystallize from Ethanol/Water.

Key Insight: The C2-chlorine does not react because it is meta to the sulfonyl group. The inductive effect of the chlorine actually accelerates the reaction at C1 by further lowering the LUMO energy of the ring.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

Objective: To form a biaryl C-C bond at C1, preserving the C2-Cl handle for late-stage modification.

Materials

-

Substrate: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane.

Step-by-Step Methodology

-

Degassing: In a microwave vial or round-bottom flask, combine the substrate (1.0 mmol), boronic acid (1.1 mmol), and catalyst (0.03 mmol). Cap and purge with Nitrogen or Argon for 5 minutes.

-

Why Pd(dppf)? The bidentate ferrocenyl ligand provides a large bite angle, enhancing the rate of reductive elimination and stability, which is crucial for electron-deficient aryl halides.

-

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M

(1.5 mL). -

Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in a microwave reactor).

-

Workup: Dilute with EtOAc (20 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc.[1]

-

Scavenging: Treat the organic phase with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

-

Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Data Summary Table: Expected Outcomes

| Parameter | S_NAr Protocol (C1) | Suzuki Protocol (C1) |

| Primary Target | C1-Bromine | C1-Bromine |

| Leaving Group | Bromide ( | Bromide ( |

| Selectivity | >98% C1 (vs C2) | >95% C1 (vs C2) |

| Limiting Factor | Steric bulk of nucleophile | Oxidative addition rate |

| Typical Yield | 85–95% | 75–90% |

Protocol C: Functionalizing the "Silent" Chlorine (C2)

Context: Once C1 is derivatized, the C2-chlorine remains. It is sterically hindered and electronically deactivated (meta to sulfone). Standard S_NAr will fail.

Solution: Use Buchwald-Hartwig Amination with sterically demanding, electron-rich ligands.

-

Catalyst System:

(2 mol%) + XPhos or BrettPhos (4 mol%).-

Rationale: These ligands facilitate oxidative addition into the difficult, hindered C-Cl bond.

-

-

Base:

or -

Solvent: Toluene or

-Amyl alcohol at 100–110°C .

Safety & Handling

-

Sulfonyl Halides/Derivatives: Generally irritants. The sulfone group increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and lab coats.

-

Pressure: When heating reactions in sealed vials (especially with volatile amines), ensure glassware is rated for pressure.

-

Palladium Waste: Segregate heavy metal waste streams appropriately.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link (Foundational text on S_NAr activation rules).

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link (Protocol basis for activating C2-Cl).

-

Rohrbach, S., et al. (2019). Pd-catalyzed cross-coupling of chloro-bromo-arenes: selective functionalization. Chemical Science. Link (Selectivity of Br vs Cl).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57531706, 1-Bromo-2-chloro-4-ethylbenzene.[3] (Structural analog data). Link

Sources

Application Note & Protocols: Kinetic Profiling of the Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene with Organoboron Reagents

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the reaction kinetics of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene with organoboron reagents. This substrate is a valuable building block in pharmaceutical development, featuring two distinct halogen leaving groups (Br and Cl) and a potent electron-withdrawing sulfonyl group, which significantly influences its reactivity.[1][2] Understanding the kinetics of its selective C-Br bond functionalization via the Suzuki-Miyaura cross-coupling reaction is critical for optimizing reaction conditions, maximizing yield, and ensuring process scalability. This guide delves into the mechanistic underpinnings of the reaction, provides detailed protocols for both synthetic execution and kinetic monitoring, and offers insights into the causal relationships between reaction parameters and outcomes.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organohalides and organoboron compounds.[3][4] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which is generally accepted to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Causality in the Catalytic Cycle:

-

Oxidative Addition: This is often the rate-determining step of the entire cycle.[5] A Pd(0) complex inserts into the carbon-halogen bond of the aryl halide. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl ring.[7] Electron-withdrawing groups, such as the ethylsulfonyl group on our target substrate, accelerate this step by making the aryl halide more electrophilic.

-

Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex.[8][9] The choice of base and solvent is therefore critical to the efficiency of this phase.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[5][7] Bulky, electron-rich ligands on the palladium center facilitate this final step.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate Analysis: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

The unique structure of this substrate presents both a challenge and an opportunity for selective synthesis.

-

Halogen Reactivity: The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond.[7] This differential reactivity is the foundation for achieving site-selective cross-coupling. Under carefully controlled conditions, the palladium catalyst will exclusively insert into the C-Br bond, leaving the C-Cl bond intact for subsequent orthogonal functionalization.

-

Electronic Effects: The ethylsulfonyl group is a strong electron-withdrawing group. This has a profound kinetic effect, increasing the electrophilicity of the aromatic ring and thereby accelerating the rate-limiting oxidative addition step.[5][7] This activation suggests that the reaction can likely proceed under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to electron-neutral or electron-rich aryl bromides.

-

Steric Considerations: The ortho-chloro group provides some steric hindrance around the C-Br bond. This necessitates the use of sterically demanding and electron-rich phosphine ligands (e.g., biaryl phosphines) that are known to be effective for coupling hindered substrates.[8][10]

Designing a Kinetic Study: Workflow and Rationale

A robust kinetic analysis requires a systematic approach to isolate and understand the impact of each reaction variable. The primary objective is to monitor the disappearance of the starting material, 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene, and the appearance of the coupled product over time.

Monitoring Techniques: The reaction progress can be quantitatively monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a Mass Spectrometer (MS) for peak verification. An internal standard (a stable, non-reactive compound added at a known concentration) is essential for accurate quantification.

Caption: A logical workflow for conducting a kinetic study of the cross-coupling reaction.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: General Procedure for Site-Selective Suzuki-Miyaura Coupling

This protocol is designed to achieve a high yield of the mono-coupled product at the bromide position.

Materials:

-

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Potassium phosphate (K₃PO₄, 2.5 equivalents)

-

Toluene/Water (10:1 v/v), degassed

-

Schlenk flask or similar reaction vessel

-

Inert gas (Nitrogen or Argon) supply

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

-

Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

-

Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.

-

Solvent Addition: Add the degassed Toluene/Water solvent mixture (5 mL) to the Schlenk flask via syringe.

-

Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

-

Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).[10]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[10]

Protocol 4.2: Kinetic Monitoring by HPLC

This protocol details the setup for acquiring kinetic data.

Setup:

-

Follow steps 1-4 from Protocol 4.1, but include a known amount of an internal standard (e.g., dodecane or triphenylmethane) in the initial mixture.

-

Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature, ensuring rapid and consistent stirring.

-

At time t=0 (immediately after catalyst addition or upon reaching temperature), withdraw the first aliquot (approx. 50 µL) using a syringe.

-

Immediately quench the aliquot in a vial containing a small amount of cold ethyl acetate and a tiny scoop of silica gel to adsorb the palladium catalyst and halt the reaction.

-

Repeat the sampling procedure at regular intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).

-

Once all samples are collected, dilute each quenched aliquot with a known volume of mobile phase (e.g., acetonitrile/water) to prepare for HPLC analysis.

-

Analyze the samples by HPLC, integrating the peak areas of the starting material, product, and internal standard.

-

Construct a calibration curve to convert peak area ratios (to the internal standard) into concentrations.

-

Plot the concentration of the starting material versus time to determine the reaction rate.

Data Presentation and Interpretation

Kinetic experiments should be run varying one parameter at a time (e.g., ligand, base, temperature) to isolate its effect. The results can be summarized for clear comparison.

Table 1: Hypothetical Data on the Effect of Ligand and Base on Initial Reaction Rate

| Entry | Ligand (4 mol%) | Base (2.5 eq) | Solvent | Temp (°C) | Initial Rate (M/s) |

| 1 | PPh₃ | K₂CO₃ | Toluene | 80 | 1.2 x 10⁻⁵ |

| 2 | SPhos | K₂CO₃ | Toluene | 80 | 8.5 x 10⁻⁵ |

| 3 | SPhos | K₃PO₄ | Toluene | 80 | 1.4 x 10⁻⁴ |

| 4 | XPhos | K₃PO₄ | Toluene | 80 | 1.6 x 10⁻⁴ |

Interpretation:

-

Ligand Effect (Entry 1 vs. 2): The data clearly shows that the bulky, electron-rich biaryl phosphine ligand SPhos provides a significantly faster reaction rate than the less bulky PPh₃, which is consistent with its ability to accelerate oxidative addition and reductive elimination.[5][10]

-

Base Effect (Entry 2 vs. 3): Switching from the weaker base K₂CO₃ to the stronger base K₃PO₄ results in an increased rate, highlighting the crucial role of the base in facilitating the transmetalation step.[8]

-

Advanced Ligand (Entry 3 vs. 4): XPhos, another advanced biaryl phosphine ligand, shows a slightly higher rate, demonstrating how subtle changes in ligand structure can be used to fine-tune reactivity.[10]

Troubleshooting and Key Considerations

-

Low or No Reactivity: This is often due to catalyst deactivation or insufficient reaction temperature. Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Consider a more active catalyst system (e.g., using a pre-catalyst) or a higher reaction temperature.

-

Side Reactions:

-

Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, especially in the presence of oxygen or Pd(II) species.[7] Proper degassing is the primary preventative measure.

-

Protodeboronation: The boronic acid can be replaced by a hydrogen atom from a proton source (like water).[12] This is often base and temperature-dependent. Using a less aqueous solvent system or a milder base like CsF can sometimes mitigate this issue.[11]

-

Reaction at C-Cl: If the reaction is run for too long or at excessively high temperatures, coupling at the less reactive C-Cl bond may begin to occur. Monitoring the reaction is key to stopping it once the C-Br starting material is consumed.

-

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-